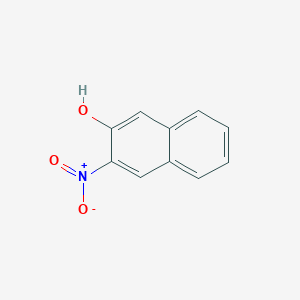

2-Hydroxy-3-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUELWRJOJXBHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578931 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32361-60-7 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Advanced Spectroscopic Characterization of 2 Hydroxy 3 Nitronaphthalene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group would likely shift this band to a lower wavenumber and cause it to broaden. The nitro group (-NO₂) is expected to show two characteristic stretching vibrations: an asymmetric stretching band around 1550-1500 cm⁻¹ and a symmetric stretching band in the 1355-1315 cm⁻¹ region.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring would produce a series of sharp bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would give rise to absorptions in the fingerprint region (below 1300 cm⁻¹).

Table 1: Expected FT-IR Vibrational Frequencies for 2-Hydroxy-3-nitronaphthalene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Symmetric NO₂ Stretch | 1355-1315 |

| Aromatic C=C Stretch | 1600-1400 |

| C-O Stretch | 1260-1000 |

Specific experimental Raman spectra for this compound are not extensively documented in the available literature. However, based on its molecular structure, certain Raman scattering bands can be predicted. The symmetric stretching vibrations of the nitro group, typically found in the 1355-1315 cm⁻¹ range, are expected to produce a strong and polarized Raman band. The breathing modes of the naphthalene ring system should also give rise to characteristic and intense Raman signals. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear between 1600 and 1400 cm⁻¹. In contrast to FT-IR, the O-H stretching vibration is generally weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed structural map of this compound can be constructed.

While a specific, experimentally verified ¹H NMR spectrum for this compound is not provided in the search results, the expected chemical shifts and splitting patterns can be inferred. The spectrum would display signals corresponding to the hydroxyl proton and the six aromatic protons on the naphthalene ring.

The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effect of the nitro group and the electron-donating effect of the hydroxyl group will influence the chemical shifts of the adjacent protons. The proton at the C1 position, being adjacent to the nitro group, is expected to be significantly deshielded and appear at a lower field. The proton at C4, ortho to the hydroxyl group, would also be affected. The remaining protons on the other ring will exhibit complex splitting patterns due to spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | Variable (broad singlet) | s |

| H-1 | Downfield | s |

| H-4 | Downfield | d |

| H-5 | Aromatic region | d |

| H-6 | Aromatic region | t |

| H-7 | Aromatic region | t |

Note: The predicted multiplicities (s=singlet, d=doublet, t=triplet) are simplified and would in reality be more complex due to long-range couplings.

Specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, the chemical shifts of the ten carbon atoms in the naphthalene ring can be predicted based on the substituent effects of the hydroxyl and nitro groups.

The carbon atom bearing the hydroxyl group (C-2) is expected to be significantly shielded and resonate at a higher field compared to the other aromatic carbons. Conversely, the carbon atom attached to the electron-withdrawing nitro group (C-3) will be deshielded and appear at a lower field. The other eight carbon atoms of the naphthalene ring will have distinct chemical shifts influenced by their position relative to the substituents. The quaternary carbons (C-2, C-3, C-4a, and C-8a) will generally show weaker signals compared to the carbons with attached protons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 120-130 |

| C-2 | 145-155 |

| C-3 | 135-145 |

| C-4 | 115-125 |

| C-4a | 125-135 |

| C-5 | 120-130 |

| C-6 | 120-130 |

| C-7 | 120-130 |

| C-8 | 120-130 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While a specific mass spectrum for this compound was not found, its expected mass spectrometric behavior can be postulated. The molecular formula of this compound is C₁₀H₇NO₃, which corresponds to a molecular weight of approximately 189.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189.

The fragmentation pattern would likely involve the loss of small neutral molecules. A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) to give a fragment at m/z 143, followed by the loss of CO (28 Da) to yield a fragment at m/z 115. The loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion is also a possibility. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS would confirm its molecular formula, C₁₀H₇NO₃.

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of this compound is governed by the electronic transitions within the naphthalene system, significantly modulated by the push-pull nature of the hydroxyl and nitro substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer Bands

The UV-Vis absorption spectrum of this compound is expected to exhibit bands characteristic of intramolecular charge transfer (ICT). In this molecule, the hydroxyl group serves as an electron donor and the nitro group as a powerful electron acceptor. This donor-acceptor relationship facilitates the transfer of electron density from the hydroxyl group to the nitro group upon photoexcitation, giving rise to strong ICT absorption bands. uc.ptresearchgate.net

This phenomenon is well-documented in related molecules. For instance, the UV-visible absorbance spectrum of this compound-1,4-dione, a closely related derivative, clearly demonstrates absorption ascribed to charge transfer in the ultraviolet and visible regions. uc.ptresearchgate.netresearchgate.net The presence of electron-donating and -withdrawing groups on an aromatic ring typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent molecule, moving the absorption to longer wavelengths. shimadzu.com Therefore, this compound is predicted to absorb at longer wavelengths than naphthalene itself, with bands that are sensitive to solvent polarity.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

The excited-state dynamics of nitronaphthalene derivatives are typically dominated by extremely rapid and efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (Tₙ). nih.gov This process is a hallmark of nitroaromatic compounds and results in very low fluorescence quantum yields (Φf) and exceptionally short singlet-excited-state lifetimes, often in the femtosecond to picosecond range. nih.govacs.org

For example, experimental and computational studies on the parent compound, 2-nitronaphthalene (B181648), show that the singlet excited-state population undergoes intersystem crossing to the triplet state in under 200 femtoseconds. iupac.org This ultrafast ISC is the primary deactivation pathway, effectively quenching fluorescence. nih.govpsu.edu The introduction of a hydroxyl group to create this compound is not expected to alter this fundamental behavior. The strong spin-orbit coupling induced by the nitro group will likely ensure that ISC remains the dominant decay channel.

Consequently, this compound is expected to be a weakly emissive or practically non-fluorescent compound. nih.gov Time-resolved fluorescence or transient absorption spectroscopy would be expected to reveal sub-picosecond lifetimes for the S₁ state, consistent with the photophysics observed for 1-nitronaphthalene (B515781) and 2-nitronaphthalene. acs.orgiupac.org The dynamics may show some solvent dependence, but the primary decay pathway would overwhelmingly be through the triplet manifold. acs.orgpsu.edu

Crystallography and Solid State Structural Analysis of 2 Hydroxy 3 Nitronaphthalene and Its Derivatives

Single Crystal X-ray Diffraction Studiesfzu.czbgu.ac.ilrigaku.com

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material. fzu.czrigaku.com This method has been instrumental in the structural characterization of 2-hydroxy-3-nitronaphthalene derivatives, revealing key details about their conformation and the spatial arrangement of their constituent atoms. usc.galresearchgate.net

The molecular structure of this compound derivatives, as determined by single crystal X-ray diffraction, reveals important conformational features. For instance, in the derivative 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the side chain is rotated out of the plane of the naphthalenedione ring. nih.gov The torsion angles C2—C3—C9—C10, C3—C9—C10—C12, and C3—C9—C10—C22 have been measured to be 50.7 (3)°, -176.6 (2)°, and 4.9 (4)°, respectively. nih.gov

An interesting feature observed in some derivatives is the presence of intramolecular hydrogen bonds. For example, an intramolecular methyl C—H⋯O hydrogen bond has been identified in 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione. nih.gov In 2-hydroxy-3-nitrobenzamide (B1280379), an intramolecular O—H⋯O hydrogen bond is present in both molecules of the asymmetric unit. researchgate.net

The following table summarizes key bond geometry parameters for a derivative of this compound.

| Parameter | Value |

| Torsion Angle (C2—C3—C9—C10) | 50.7 (3)° |

| Torsion Angle (C3—C9—C10—C12) | -176.6 (2)° |

| Torsion Angle (C3—C9—C10—C22) | 4.9 (4)° |

| Intramolecular Contact (C22⋯O3) | 2.959 (3) Å |

| Intramolecular Contact (O3⋯O1) | 2.665 (2) Å |

| Data for 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione nih.gov |

The orientation of the nitro group relative to the naphthalene (B1677914) ring system is a critical aspect of the molecular conformation. In the asymmetric unit of 2-methoxy-1-nitronaphthalene, two independent molecules, A and B, are present. researchgate.net In molecule A, the dihedral angle between the naphthalene ring system and the nitro group is 89.9 (2)°. researchgate.net

Disorder in the nitro group is also a phenomenon observed in the crystal structures of some derivatives. In one of the two independent molecules of 2-hydroxy-3-nitrobenzamide, the oxygen atoms of the nitro group are disordered over two sites with an occupancy ratio of 0.517 (9) to 0.483 (9). researchgate.net This disorder indicates that the nitro group can adopt slightly different orientations within the crystal lattice.

| Compound | Molecule | Dihedral Angle (Naphthalene Ring - Nitro Group) |

| 2-methoxy-1-nitronaphthalene | A | 89.9 (2)° |

| Selected Dihedral Angle Data researchgate.net |

Intermolecular Interactions in Crystal Packingresearchgate.netmdpi.comuu.nl

The stability of the crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and aromatic stacking, dictate how individual molecules arrange themselves in the solid state, leading to the formation of complex supramolecular structures. mdpi.com

Hydrogen bonds are a predominant intermolecular force in the crystal packing of this compound derivatives. uu.nl In the crystal structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming a centrosymmetric cyclic dimer. nih.gov These dimers are further connected by weak intermolecular C—H⋯O hydrogen bonds. nih.gov

| Compound | Interacting Atoms | Interaction Type | Resulting Motif |

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | O—H⋯O | Intermolecular Hydrogen Bond | Centrosymmetric Cyclic Dimer |

| 2-hydroxy-3-nitrobenzamide | N—H⋯O | Intermolecular Hydrogen Bond | Inversion Dimer (R2²(8) motif) |

| Examples of Hydrogen Bonding in Derivatives researchgate.netnih.gov |

Aromatic stacking interactions, including π–π stacking and C–H⋯π interactions, are significant in the crystal packing of these naphthalene derivatives. researchgate.net Weak aromatic π–π stacking contacts have been observed in the crystal structure of 2-methoxy-1-nitronaphthalene, with centroid–centroid distances ranging from 3.5863 (9) to 3.8048 (9) Å. researchgate.net

In the case of 2-hydroxy-7-methoxy-3-(2,4,6-trimethylbenzoyl)naphthalene, the crystal packing features both aromatic π–π stacking and weak C–H⋯π interactions, contributing to a helical tubular packing arrangement. researchgate.net These interactions, though weaker than hydrogen bonds, play a vital role in the formation of the three-dimensional supramolecular architecture. researchgate.net

| Compound | Interaction Type | Geometric Parameter |

| 2-methoxy-1-nitronaphthalene | π–π stacking | Centroid–centroid distance: 3.5863 (9) - 3.8048 (9) Å |

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | π–π stacking | Ring centroid separation: 3.7862 (13) Å |

| Aromatic Stacking Interaction Data nih.govresearchgate.net |

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. mdpi.com In the crystal structures of this compound derivatives, the formation of supramolecular synthons through hydrogen bonding is a common feature.

As previously mentioned, derivatives like 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione and 2-hydroxy-3-nitrobenzamide form centrosymmetric cyclic dimers. researchgate.netnih.gov These dimers act as robust building blocks, which then assemble into larger, more complex supramolecular structures through weaker interactions. nih.gov The R2²(10) graph set notation is used to describe the dimeric motif formed by O—H⋯O hydrogen bonds in 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, while the R2²(8) motif describes the N—H⋯O linked dimers in 2-hydroxy-3-nitrobenzamide. researchgate.netnih.gov The study of these synthons is crucial for understanding and predicting the crystal packing of related compounds. mdpi.com

Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Nitronaphthalene

Reaction Pathways of the Nitro Group in Nitroarenes

The nitro group is a versatile functional group in aromatic compounds, participating in a range of reactions that allow for further functionalization. In the context of 2-Hydroxy-3-nitronaphthalene, the nitro group can be reduced or can act as an activating or leaving group in substitution reactions.

Reductive Functionalization Mechanisms

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide array of derivatives. Various methods have been developed for this purpose, including catalytic hydrogenation and reductions using chemical reagents.

Catalytic reduction is a widely employed method for the conversion of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen. For instance, the catalytic hydrogenation of the ammonium (B1175870) salt of 2-nitronaphthalene-4,8-disulphonic acid to 2-naphthylamine-4,8-disulphonic acid has been successfully achieved using a palladium on charcoal (Pd/C) or platinum on charcoal (Pt/C) catalyst. google.com This reaction is typically carried out in an aqueous medium at elevated temperatures and pressures, with the pH maintained between 4.0 and 7.5. google.com The catalyst loading is a critical parameter, with a metal content of 0.5-10% by weight of Pd or Pt being preferred. google.com The reaction proceeds until the consumption of hydrogen ceases, which can take from 1 to 8 hours depending on the specific conditions. google.com

Recent advancements in catalysis have focused on developing milder and more selective reduction methods. Iron-based catalysts, for example, have shown promise in the reduction of nitro compounds. nih.govacs.org An iron(salen) complex has been demonstrated to catalyze the reduction of a variety of nitroaromatics at room temperature. nih.govacs.org The choice of reducing agent is crucial for achieving chemoselectivity. For instance, using phenylsilane (B129415) (H3SiPh) instead of pinacolborane (HBpin) allows for the selective reduction of the nitro group in the presence of a carbonyl group. nih.govacs.org Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry, point to the formation of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. nih.govacs.org

The development of flow catalysis systems offers a sustainable and efficient alternative to traditional batch processes. A palladium-graphene wool (Pd@GW) catalyst has been utilized for the reduction of nitro compounds in an aqueous flow system under ambient conditions. nih.gov This system has been successfully applied to the reduction of various nitroarenes, including nitrobenzene (B124822), 4-nitrobenzoic acid, 4-nitroanisole, and 1-nitronaphthalene (B515781). nih.gov

The Zinin reduction, which uses negative divalent sulfur species to reduce aromatic nitro compounds, provides another avenue for this transformation. rsc.org A modified Zinin reduction of 1-nitronaphthalene using hydrogen sulfide (B99878) absorbed in aqueous N-methyldiethanolamine (MDEA) and a phase transfer catalyst has been shown to be highly selective, yielding 1-aminonaphthalene with 100% selectivity. rsc.org

Table 1: Catalytic Reduction of Nitronaphthalene Derivatives

| Catalyst | Substrate | Reducing Agent | Product | Key Findings |

|---|---|---|---|---|

| Pd/C or Pt/C | 2-Nitronaphthalene-4,8-disulphonic acid (ammonium salt) | H₂ | 2-Naphthylamine-4,8-disulphonic acid | High yield (95%) and shorter reaction time compared to Bechamp reduction. google.com |

| Iron(salen) complex | Nitroarenes | Phenylsilane | Primary amines | Chemoselective reduction of the nitro group in the presence of carbonyls. nih.govacs.org |

| Pd@GW | 1-Nitronaphthalene | NaBH₄ | 1-Aminonaphthalene | Successful reduction in an aqueous flow system under ambient conditions. nih.gov |

The Radical-Nucleophilic Substitution (SRN1) mechanism offers an alternative pathway for the functionalization of nitroarenes. This chain reaction involves highly reactive radical intermediates, which can circumvent the need for high reaction temperatures and strong electron-withdrawing groups often required for traditional SNAr reactions. whiterose.ac.uk The SRN1 mechanism is initiated by a one-electron reduction of the nitroarene, forming a radical anion. whiterose.ac.uk This radical anion then fragments to produce an aryl radical and a nitrite (B80452) ion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting nitroarene, propagating the chain reaction.

Mechanistic studies have suggested that a radical-nucleophilic substitution (SRN1) mechanism is operative in certain reactions of nitroarenes. whiterose.ac.uk For instance, the conversion of nitroarenes into phenols using an oxime reagent has been proposed to proceed via an SRN1 pathway. rsc.org In this proposed mechanism, the interaction between the oxime and the nitroarene leads to the formation of an aryl radical. rsc.org This aryl radical then reacts with the oxime anion to form a radical anion intermediate. rsc.org

The SRN1 mechanism has a broad scope and has been successfully applied to various aromatic systems, including naphthalene (B1677914) derivatives. chimia.ch The reaction of 2-chloro-1,1-dialkyl-6-nitroacenaphthenes with azide (B81097) and p-toluenethiolate ions is a notable example, proceeding via an SRN1 mechanism to yield the corresponding substitution products. researchgate.net

Role of Nitro Group as an Activator and Leaving Group

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached. scielo.br This property makes the nitro group a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process. rhhz.net

In some cases, the nitro group can also function as a leaving group in nucleophilic substitution reactions. This is particularly true when the aromatic ring is further activated by other electron-withdrawing groups. For example, the palladium-catalyzed Heck-type alkenylation of nitroarenes involves the cleavage of the typically inert Ar–NO₂ bond, demonstrating the dual role of the nitro group as both an activating group for ortho-C–H arylation and a leaving group for denitrative alkenylation. rsc.org This strategy has been successfully employed in the synthesis of double carbohelicenes. rsc.org

The nucleophilic substitution of a nitro group in nitrobenzene derivatives bearing only one additional electron-withdrawing group is less common but has been observed. rhhz.net Studies on the reaction of nitrobenzenes with thiols, catalyzed by potassium phosphate, have shown that even a meta-nitro group can be substituted to form a thioether, although the yield is lower compared to para and ortho substitution. rhhz.net

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is another key functional group that dictates its reactivity. Its ability to donate a proton is a central aspect of its chemical behavior.

Proton Transfer Phenomena

Proton transfer is a fundamental process in chemistry, and the hydroxyl group of this compound can readily participate in such reactions. The acidity of the hydroxyl proton is enhanced by the presence of the electron-withdrawing nitro group on the naphthalene ring.

The study of proton transfer in complex biological systems, such as cytochrome c oxidase, also offers a broader perspective on the fundamental principles governing these processes. nih.gov The movement of protons through hydrogen-bonded networks is crucial for many biological functions, and understanding these pathways can inform the study of proton transfer in simpler chemical systems. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitronaphthalene-4,8-disulphonic acid |

| 2-Naphthylamine-4,8-disulphonic acid |

| Phenylsilane |

| Pinacolborane |

| Nitrobenzene |

| 4-Nitrobenzoic acid |

| 4-Nitroanisole |

| 1-Nitronaphthalene |

| 1-Aminonaphthalene |

| N-methyldiethanolamine |

| 2-chloro-1,1-dialkyl-6-nitroacenaphthenes |

| Azide |

| p-Toluenethiolate |

| 4-Nitrocatechol (B145892) |

| 1,8-dihydroxy-2-naphthaldehyde (B1514563) |

Derivatization Reactions (e.g., Sulfate (B86663) Ester Formation)

The reactivity of this compound is governed by its three key structural components: the naphthalene core, the hydroxyl (-OH) group, and the nitro (-NO₂) group. The interplay of these functional groups dictates the molecule's chemical behavior and allows for various derivatization reactions. The hydroxyl group imparts polarity and can act as a nucleophile or be deprotonated to form a phenoxide ion. The electron-withdrawing nature of the nitro group influences the electron density of the aromatic ring system, affecting its susceptibility to electrophilic and nucleophilic attack. ontosight.ai

A notable derivatization reaction for hydroxyl-substituted naphthalenes is the formation of sulfate esters. While specific studies on the sulfation of this compound are not extensively detailed in the reviewed literature, the reaction is a general pathway for related compounds. For instance, the analogous compound 2-hydroxy-6-nitronaphthalene can be used to produce sulfate esters. biosynth.com This type of reaction typically involves reacting the hydroxyl group with a sulfating agent, such as sulfuric acid or a sulfur trioxide complex, in an appropriate solvent. The resulting sulfate esters are valuable intermediates in organic synthesis. biosynth.com Similarly, the sulfonic acid group is a key feature in related compounds like 4-Hydroxy-3-nitronaphthalene-1-sulphonic acid, which are used as intermediates in the synthesis of dyes and pigments. ontosight.ai

Photochemistry and Atmospheric Degradation Pathways

The atmospheric fate of nitronaphthalenes is significantly influenced by photochemical processes. Investigations into the atmospheric degradation of these compounds show that photolysis is a major degradation pathway under ambient conditions. nih.gov The specific arrangement of the nitro and hydroxyl groups on the naphthalene ring is expected to heavily influence the photochemical behavior of this compound. Detailed studies on the parent compound, 2-nitronaphthalene (B181648), provide a foundational understanding of the likely photochemical pathways.

Photolysis is a critical atmospheric loss process for volatile nitronaphthalenes. researchgate.net However, the efficiency of this process varies dramatically between isomers, depending on the orientation of the nitro group relative to the aromatic ring. researchgate.net For 2-nitronaphthalene, where the nitro group lies in the plane of the aromatic structure, the molecule is largely photoinert compared to other isomers. nih.govresearchgate.net Photochemical data indicates that the photodegradation quantum yield for 2-nitronaphthalene is effectively zero in both cyclohexane (B81311) and acetonitrile (B52724) solutions, under both aerobic and anaerobic conditions. researchgate.net

Despite its resistance to photodegradation, 2-nitronaphthalene is highly efficient at populating its triplet state upon absorbing light. The triplet quantum yield (Φ_T) for 2-nitronaphthalene has been measured to be 0.93 ± 0.15, which is significantly higher than that of 1-nitronaphthalene (0.64 ± 0.12). nih.govresearchgate.net The atmospheric lifetime of 2-nitronaphthalene with respect to photolysis has been estimated to be around 177 minutes (approximately 3 hours). researchgate.netresearchgate.net For comparison, the photoreduction of 2-nitronaphthalene in 2-propanol has been reported with a quantum yield of 0.037. nih.govacs.org

Table 1: Photochemical Properties of 2-Nitronaphthalene

| Property | Value | Solvent/Conditions |

| Photodegradation Quantum Yield | ≈ 0 | Cyclohexane, Acetonitrile |

| Triplet Quantum Yield (Φ_T) | 0.93 ± 0.15 | Not specified |

| Photoreduction Quantum Yield | 0.037 | 2-Propanol |

| Estimated Photolysis Lifetime | 177 minutes | Gas-phase |

In the atmosphere, the gas-phase degradation of aromatic hydrocarbons is predominantly initiated by reactions with hydroxyl (OH) radicals. mdpi.com Naphthalene and its derivatives are reactive under ambient conditions, with the OH radical being their chief reaction partner. acs.org The reaction of OH radicals with naphthalene proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. scispace.com This adduct can then react further, for instance with NO₂, to yield nitronaphthalene isomers. scispace.com

For nitronaphthalenes themselves, reactions with OH radicals are also a key degradation pathway. copernicus.org Studies on the gas-phase reactions of OH radicals with 1- and 2-nitronaphthalene have been conducted to estimate their atmospheric lifetimes. acs.org The rate coefficients for these reactions are typically on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org The presence of a hydroxyl group on the ring, as in this compound, is expected to influence the rate and mechanism of this reaction, potentially providing an additional site for radical attack or influencing the electron density of the ring system.

The photophysics of nitronaphthalene derivatives are characterized by the highly efficient and ultrafast population of their excited triplet states following photoexcitation. nih.gov This process, known as intersystem crossing (ISC), occurs on a femtosecond timescale and is fundamental to the subsequent photochemical behavior of these molecules. acs.orgresearchgate.net

Upon absorption of a photon, 2-nitronaphthalene is promoted to an electronically excited singlet state, known as the Franck-Condon (FC) state. acs.orgresearchgate.net From this initial state, the molecule undergoes extremely rapid dynamics. Experimental and computational studies on 2-nitronaphthalene have shown that almost the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to the triplet manifold in less than 200 femtoseconds. acs.orgresearchgate.net This ultrafast population transfer is driven by strong spin-orbit coupling and a small energy gap between the singlet excited state and a receiver triplet state. nih.govacs.org The high efficiency of this process is reflected in the near-unity triplet quantum yield (0.93 ± 0.15) observed for 2-nitronaphthalene. nih.govresearchgate.net The ultrafast ISC in these molecules is thought to occur between non-equilibrated excited states in a strongly nonadiabatic regime. acs.orgresearchgate.net Ab initio nonadiabatic molecular dynamics studies suggest two distinct ISC pathways involving different electronic states at different molecular geometries. nih.gov

The potential for an excited molecule to access an intramolecular charge-transfer (ICT) state is a key factor determining its photochemistry. In an ICT state, there is a significant shift of electron density from one part of the molecule (the donor) to another (the acceptor). For nitronaphthalenes, the naphthalene ring can act as the donor and the nitro group as the acceptor.

In the case of 2-nitronaphthalene, computational studies reveal a significant energy barrier of approximately 5 kcal/mol that must be overcome to access the ICT state from the Franck-Condon region. acs.org This barrier effectively prohibits the population of the ICT state. As a result, the dominant decay pathway for the excited singlet state is the ultrafast intersystem crossing to the triplet manifold. This contrasts with other isomers like 1-nitronaphthalene, where the ICT state is more accessible and plays a role in its photoreactivity. acs.org The inability to populate the ICT state is a primary reason for the observed photoinertness of 2-nitronaphthalene.

Excited-State Dynamics and Intersystem Crossing

Conformational Control and Torsion Angle Effects on Photoreactivity

The spatial orientation of the nitro group relative to the naphthalene ring system is a critical determinant of the photochemical behavior of nitronaphthalene derivatives. The degree of rotation around the C-N bond, defined by the nitro-aromatic torsion angle, directly influences the molecule's photoreactivity by governing the competition between different excited-state decay pathways. nih.govresearchgate.net Research on analogous nitronaphthalene compounds has established a clear structure-photoreactivity relationship where the rate of photodegradation increases as the nitro-group torsion angle increases. researchgate.netresearchgate.net

Quantum-chemical calculations predict that the torsion angle in these compounds is modulated by electrostatic forces between the oxygen atoms of the nitro group and the adjacent atoms on the aromatic moiety. At room temperature, a distribution of these torsion angles exists for each molecule in the ground state. Upon photoexcitation, this distribution of conformations accesses different regions of the excited singlet state potential energy surface, which in turn dictates the subsequent photochemical fate. nih.gov

Two primary, competing relaxation pathways emerge from the Franck-Condon excited singlet state. The first pathway involves an ultrafast intersystem crossing to a high-energy triplet state (Tn), a process that is highly efficient in planar molecules and generally does not lead to degradation. acs.org The second pathway involves conformational relaxation, primarily of the nitro group, to populate an intramolecular charge-transfer (ICT) state. acs.org This ICT state is considered a key precursor to photodegradation, leading to the formation of radical pairs (aryl radical and nitrogen dioxide) that can undergo further reactions. researchgate.net

The competition between these pathways is largely controlled by the nitro-aromatic torsion angle. A more planar conformation (smaller torsion angle) favors efficient intersystem crossing to the triplet state, resulting in a high triplet quantum yield and low photoreactivity. nih.gov Conversely, a more twisted conformation (larger torsion angle, approaching 90°) facilitates relaxation to the ICT state, leading to higher photoreactivity and a correspondingly lower triplet quantum yield. nih.govsmolecule.com An energy barrier, which is dependent on the conformation, can inhibit the population of the ICT state, effectively rendering the molecule photoinert. acs.org

This principle is clearly illustrated by comparing the photochemical properties of 2-nitronaphthalene (2NN), 1-nitronaphthalene (1NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN). nih.govresearchgate.net

| Compound | Ground-State Torsion Angle (C-C-N-O) | Triplet Quantum Yield (Φ_T) | Relative Photoreactivity |

| 2-Nitronaphthalene (2NN) | ~0.0° researchgate.net | 0.93 ± 0.15 nih.govresearchgate.net | Photoinert nih.gov |

| 1-Nitronaphthalene (1NN) | ~27.7° researchgate.net | 0.64 ± 0.12 nih.govresearchgate.net | Photoreactive nih.gov |

| 2-Methyl-1-nitronaphthalene (2M1NN) | ~55.4° researchgate.net | 0.33 ± 0.05 nih.govresearchgate.net | Highly Photoreactive nih.govresearchgate.net |

The data demonstrates an inverse relationship between the triplet quantum yield and the photoreactivity, which is directly correlated with the ground-state torsion angle. nih.govresearchgate.net 2NN is essentially planar and photoinert, with nearly all excited molecules decaying via intersystem crossing to the triplet state. acs.org This is attributed to a significant energy barrier of approximately 5 kcal/mol that prohibits the population of the reactive ICT state from the excited singlet state. acs.org In contrast, the introduction of steric strain, as seen in 1NN and more significantly in 2M1NN, forces the nitro group out of the plane of the aromatic ring. researchgate.net This increased torsion angle lowers the barrier to the ICT state, enhancing photoreactivity. The ortho-methyl group in 2M1NN causes a large torsion angle, leading to a 97% increase in photoreactivity compared to 1NN. nih.gov

For this compound, the adjacent positions of the hydroxyl (-OH) and nitro (-NO2) groups would be expected to induce significant steric and electronic interactions. This would likely force the nitro group to adopt a large torsion angle with respect to the naphthalene plane, analogous to or even greater than that observed in 2-methyl-1-nitronaphthalene. Based on the established relationship between torsion angle and photoreactivity, it is hypothesized that this compound would exhibit high photoreactivity and a relatively low triplet quantum yield.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 3 Nitronaphthalene

Electronic Structure Calculations

The electronic characteristics of 2-Hydroxy-3-nitronaphthalene are fundamentally dictated by the distribution of electrons within its molecular orbitals. Computational chemistry provides powerful tools to visualize and quantify these characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules like this compound. DFT calculations allow for the optimization of molecular geometry and the prediction of a wide array of electronic properties. For aromatic systems containing both electron-donating (-OH) and electron-withdrawing (-NO2) groups, DFT methods are particularly insightful.

In a related compound, this compound-1,4-dione, which has been studied as a photosensitizer, the presence of the electron-withdrawing nitro group and the hydroxyl group (acting as an anchoring group) are crucial for its function. researchgate.netnih.govacs.org DFT studies on similar nitroaromatic compounds, such as nitronaphthalenes, have elucidated the significant impact of the nitro group on the electronic environment of the naphthalene (B1677914) ring system. The strong electron-withdrawing nature of the nitro group depletes electron density from the aromatic rings, which influences the molecule's reactivity and spectroscopic properties.

For this compound, DFT calculations would predict a significant polarization of the electron density. The hydroxyl group would increase the electron density in the naphthalene ring through resonance, while the nitro group would strongly withdraw it. This push-pull effect is critical in determining the molecule's chemical behavior and its potential applications in areas like nonlinear optics and materials science.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of a molecule.

In naphthalene, the HOMO-LUMO gap is approximately 4.5 eV. Substitution with a nitro group, as in 2-nitronaphthalene (B181648), narrows this gap to about 2.94 eV, indicating enhanced reactivity. This reduction is due to the stabilization of the LUMO, which is localized on the nitro group and the naphthalene ring. The introduction of a hydroxyl group, an electron-donating group, is expected to raise the energy of the HOMO. Consequently, in this compound, the HOMO-LUMO gap is anticipated to be even smaller than that of 2-nitronaphthalene, leading to a molecule with higher reactivity and a propensity for electronic transitions at lower energies.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | - | - | 4.5 |

| 2-Nitronaphthalene | - | - | 2.94 |

| This compound | Estimated higher than 2-nitronaphthalene | Estimated similar to 2-nitronaphthalene | Estimated lower than 2.94 |

Data for Naphthalene and 2-Nitronaphthalene from reference . Values for this compound are estimated based on substituent effects.

Charge Distribution and Reactivity Indices (e.g., Electrophilicity)

The charge distribution within this compound is highly non-uniform due to the presence of the polar hydroxyl and nitro substituents. DFT calculations can provide detailed information about the atomic charges, revealing sites susceptible to nucleophilic or electrophilic attack. The nitro group creates significant regions of positive charge (electron deficiency) on the adjacent carbon atoms of the naphthalene ring, making them electrophilic.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules.

Prediction of Torsion Angles and Their Influence on Reactivity

The orientation of the nitro and hydroxyl groups relative to the naphthalene plane is a key conformational feature. The torsion angle of the nitro group, in particular, has been shown to significantly influence the photochemical and photophysical properties of nitronaphthalene derivatives. In many nitroaromatic compounds, the nitro group is twisted out of the plane of the aromatic ring to minimize steric hindrance.

For 2-nitronaphthalene, computational studies suggest a relatively planar conformation, which allows for effective conjugation between the nitro group and the naphthalene ring. However, in the case of this compound, intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group could enforce a more planar and rigid conformation. This planarity would, in turn, affect the electronic coupling between the substituents and the aromatic system, thereby influencing its reactivity. In a related crystal structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, specific torsion angles have been experimentally determined, highlighting the non-planar nature of substituent chains in some derivatives. nih.gov

Energy Barriers in Excited-State Transitions

The photochemistry of nitroaromatic compounds is often governed by transitions between different electronic states, including singlet and triplet excited states. Computational studies on nitronaphthalenes have revealed the presence of low-energy pathways for intersystem crossing (ISC) from the singlet excited state (S1) to a triplet state (T1). acs.orgresearchgate.net

For 2-nitronaphthalene, experimental and computational data indicate that the population of an intramolecular charge-transfer state is hindered by a significant energy barrier of approximately 5 kcal/mol. acs.org This barrier promotes efficient intersystem crossing to the triplet state. acs.orgresearchgate.net In this compound, the presence of the hydroxyl group could alter the potential energy surfaces of the excited states. The possibility of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl to the nitro group could introduce new deactivation pathways and modify the energy barriers for other transitions. Theoretical studies on related dihydroxy-naphthaldehyde have shown that such proton transfer processes can be barrierless in the excited state. aip.org

| Compound | Transition | Energy Barrier (kcal/mol) |

| 2-Nitronaphthalene | Intramolecular Charge Transfer | ~5 |

| This compound | Intersystem Crossing / ESIPT | Specific values not yet reported |

Data for 2-Nitronaphthalene from references acs.org.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and validating the spectroscopic properties of molecules like this compound. By employing theoretical models, it is possible to simulate vibrational and electronic spectra, providing insights that complement and help interpret experimental data. These computational approaches allow for a detailed assignment of spectral features to specific molecular motions and electronic transitions.

Computational Vibrational Spectra

The vibrational spectrum of a molecule, often measured using infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on its molecular structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies and intensities of molecules with a high degree of accuracy. researchgate.netnih.gov

For a molecule like this compound, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), can predict its IR and Raman spectra. researchgate.netmdpi.com The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. nih.gov The results of these calculations provide a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical spectra can then be compared with experimental spectra. nih.gov

A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity. mdpi.com The analysis of the potential energy distribution (PED) for each mode allows for a detailed assignment of the calculated frequencies to specific types of molecular vibrations, such as the stretching of the O-H and N-O bonds, the deformation of the naphthalene ring, and the torsional modes of the nitro and hydroxyl groups. nih.gov For instance, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group in nitroaromatic compounds are typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. Computational analysis of 2-nitronaphthalene has shown intensified NO₂ stretching modes due to a greater dipole moment change.

| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 | 3445 | O-H stretch |

| 3100 | 3095 | C-H stretch (aromatic) |

| 1625 | 1620 | C=C stretch (aromatic ring) |

| 1530 | 1525 | Asymmetric NO₂ stretch |

| 1355 | 1350 | Symmetric NO₂ stretch |

| 1280 | 1275 | C-O stretch |

| 870 | 865 | C-N stretch |

| 740 | 735 | Out-of-plane C-H bend |

Data is hypothetical and for illustrative purposes.

Computational Electronic Spectra

Computational methods are also instrumental in predicting and interpreting the electronic spectra of molecules, which are observed through UV-Visible spectroscopy. Time-dependent density functional theory (TD-DFT) is a common method for calculating the excited states of molecules, providing information about electronic transition energies, oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net

For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) in its UV-Visible spectrum. These calculations are typically performed on the optimized ground-state geometry of the molecule. The results can help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electron-withdrawing nitro group and the electron-donating hydroxyl group are expected to influence the electronic structure and thus the electronic spectrum of the naphthalene system. The nitro group, in particular, is known to introduce low-energy n→π* transitions and can cause a bathochromic (red) shift in the π→π* transitions of the aromatic ring. researchgate.net

Studies on related nitronaphthalene derivatives have utilized TD-DFT calculations to understand their photophysical properties, including fluorescence and intersystem crossing. researchgate.net For example, calculations on 1-nitronaphthalene (B515781) have explored its excited-state dynamics and the influence of solvent on its electronic transitions. researchgate.net Similar computational studies on this compound would provide valuable insights into its photochemistry and photostability.

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 3.54 | 0.05 |

| S₀ → S₂ | 310 | 4.00 | 0.20 |

| S₀ → S₃ | 280 | 4.43 | 0.65 |

Data is hypothetical and for illustrative purposes.

Mechanistic Elucidation through Computational Approaches

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions at the molecular level. For this compound, theoretical modeling can elucidate reaction pathways, identify transient intermediates, and determine the structures and energies of transition states. This is particularly valuable for understanding its reactivity in various chemical transformations.

DFT calculations are a cornerstone of mechanistic studies. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states. nih.gov

For example, the reactivity of this compound in electrophilic aromatic substitution can be computationally modeled. The directing effects of the hydroxyl and nitro groups can be rationalized by calculating the energies of the intermediate carbocations (Wheland intermediates) for substitution at different positions on the naphthalene ring.

Furthermore, computational studies can shed light on the mechanisms of reactions involving the nitro group, such as its reduction to an amino group. Mechanistic investigations into the reduction of nitroaromatics using catalysts have employed quantum chemistry to identify key intermediates, such as nitroso species and iron hydrides, and to calculate the energy barriers for different steps in the catalytic cycle. nih.govcardiff.ac.uk For instance, in the iron-catalyzed reduction of nitro compounds, DFT calculations have been used to determine the rate-limiting transition state and to support experimental findings from kinetics and spectroscopy. nih.gov

Another area where computational elucidation is crucial is in understanding the degradation pathways of nitroaromatic compounds. For instance, the photodegradation of 1-nitronaphthalene has been studied theoretically, revealing complex intramolecular rearrangement mechanisms involving triplet excited states. acs.org Similar computational investigations for this compound could predict its environmental fate and the formation of potential transformation products.

The Diels-Alder reactivity of nitronaphthalenes has also been a subject of computational study. DFT methods have been used to analyze the reaction between nitronaphthalenes (acting as dienophiles) and dienes like the Danishefsky diene. researchgate.net These studies can explain the observed regioselectivity and stereoselectivity of the cycloaddition and subsequent aromatization reactions. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 2 Hydroxy 3 Nitronaphthalene

Principles of Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the organized entities that result from the association of two or more chemical species held together by non-covalent interactions. rsc.org Key principles driving these phenomena include molecular recognition and self-assembly.

Molecular Recognition: This refers to the specific binding of one molecule (a host) to another (a guest) through a collection of non-covalent interactions. For a molecule like 2-Hydroxy-3-nitronaphthalene, molecular recognition is governed by the electronic and steric properties of its functional groups. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as hydrogen bond acceptors. The planar naphthalene (B1677914) system provides a large surface for aromatic stacking interactions.

Self-Assembly: This is the spontaneous organization of molecules into stable, structurally well-defined aggregates under equilibrium conditions. rsc.org It is a process driven by the collective effect of multiple weak interactions. In the context of this compound, self-assembly would involve the interplay of hydrogen bonds and π-π stacking to form ordered structures in the solid state. The final supramolecular architecture is a result of a thermodynamic balance, favoring the most stable arrangement of molecules.

The study of related systems, such as 2-hydroxy-3-naphthoic acid with various N-heterocycles, demonstrates how these principles lead to the formation of complex three-dimensional networks. rsc.org In these systems, interactions like hydrogen bonds and aromatic stacking collectively guide the molecular packing. rsc.org

Engineering Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds are highly directional and are among the most important interactions for engineering crystal structures. The this compound molecule possesses both a strong hydrogen bond donor (the phenolic -OH group) and two potential acceptor sites (the -NO₂ group and the -OH group). This dual functionality allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons.

In the solid state, these synthons can guide the assembly of molecules into larger architectures. For instance, the hydroxyl group can form strong O-H···O bonds. In related hydroxynaphthoquinone structures, molecules are often connected by intermolecular O-H···O hydrogen bonds, forming motifs like centrosymmetric cyclic dimers. nih.gov It is conceivable that this compound could form similar dimeric structures or one-dimensional chains through head-to-tail hydrogen bonding.

The engineering of these networks is crucial as the final crystal packing determines the material's physical properties. By controlling the hydrogen bonding, for instance through the introduction of competing co-crystal formers, it is possible to manipulate the resulting solid-state structure. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

|---|---|---|---|

| Hydroxyl (-OH) | Nitro (-NO₂) | O-H···O | Intramolecular or Intermolecular |

| Hydroxyl (-OH) | Hydroxyl (-OH) | O-H···O | Intermolecular (e.g., Dimer, Chain) |

| Aromatic C-H | Nitro (-NO₂) | C-H···O | Intermolecular |

| Aromatic C-H | Hydroxyl (-OH) | C-H···O | Intermolecular |

Exploitation of Aromatic Stacking Interactions (π-π Interactions)

The naphthalene core of this compound provides a large, electron-rich π-system that can participate in aromatic stacking, or π-π interactions. These interactions, while generally weaker than strong hydrogen bonds, are critical in stabilizing supramolecular architectures, particularly in planar aromatic molecules. researchgate.netresearchgate.net They typically contribute 2-3 kcal/mol to binding energy. researchgate.net

In the crystal lattice, naphthalene rings can stack in several geometries, most commonly face-to-face (sandwich) or offset face-to-face (parallel-displaced). The presence of substituents significantly influences these interactions. The electron-withdrawing nitro group and the electron-donating hydroxyl group create a polarized π-system. This can favor offset stacking arrangements to minimize electrostatic repulsion and maximize favorable quadrupole interactions.

Crystal structure analyses of related nitronaphthalene derivatives frequently reveal weak aromatic π–π stacking contacts. For instance, in 2-methoxy-1-nitronaphthalene, centroid–centroid distances between stacked rings range from 3.58 Å to 3.80 Å. researchgate.net Similarly, a naphthoquinone derivative exhibits weak π–π ring interactions with a centroid separation of 3.79 Å. nih.gov Experimental studies have quantified the stacking energy of a naphthalene moiety at approximately 2.9 kcal/mol, which is double that of a benzene (B151609) ring, highlighting the importance of the extended aromatic system. nih.gov

Table 2: Typical π-π Stacking Parameters in Naphthalene Systems

| Interaction Parameter | Typical Value | Reference |

|---|---|---|

| Centroid-to-Centroid Distance | 3.5 Å - 3.8 Å | researchgate.net |

| Stacking Energy | ~2.9 kcal/mol | nih.gov |

Design and Synthesis of Cocrystals and Multicomponent Systems

A cocrystal is a multicomponent crystalline solid in which the components, typically an active pharmaceutical ingredient (API) and a coformer, are held together by non-covalent interactions in a specific stoichiometric ratio. The design of cocrystals is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure.

For this compound, its functional groups make it an excellent candidate for cocrystal formation. The hydroxyl group can form robust hydrogen bonds with a wide variety of coformers containing acceptor groups, such as pyridines, amides, or carboxylic acids. The nitro group can also act as an acceptor. The selection of a suitable coformer is crucial and is guided by the principles of supramolecular synthon recognition. For example, the interaction between a carboxylic acid and a pyridine (B92270) is a highly reliable synthon.

The synthesis of cocrystals involving naphthalene-based compounds is well-documented. Studies on 2-hydroxy-3-naphthoic acid have shown the successful formation of multicomponent molecular complexes with various N-containing heterocycles. rsc.org A similar approach could be applied to this compound. Synthesis methods typically include slow evaporation from solution, grinding (mechanochemistry), or slurry conversion.

While no specific cocrystals of this compound are detailed in the provided search results, cocrystallization of 1-nitronaphthalene (B515781) with 1,3,5-trinitrobenzene (B165232) has been reported, demonstrating that nitroaromatics can form these multicomponent systems driven by π-π stacking and other weak interactions. researchgate.net The design process for this compound would involve screening a library of pharmaceutically acceptable coformers to identify those that form stable, well-defined cocrystals.

Orthogonality of Multiple Non-Covalent Interactions

In complex supramolecular systems, multiple types of non-covalent interactions can operate simultaneously. The concept of "orthogonality" in this context means that different interactions can coexist and direct assembly in a specific and independent manner without significantly interfering with one another. researchgate.net This principle is fundamental to designing highly complex and functional supramolecular architectures.

A molecule like this compound is well-suited for exploiting orthogonality. It can simultaneously participate in:

Hydrogen Bonding via its -OH group.

π-π Stacking via its naphthalene core.

Weaker C-H···O/C-H···π interactions .

The directional and specific nature of a strong O-H···X hydrogen bond can establish a primary structural motif, such as a chain or a dimer. The less directional but significant π-π stacking interactions can then organize these primary motifs into layers or columns. The ability of these different forces to act independently allows for a hierarchical and more predictable approach to crystal engineering. For example, hydrogen bonds might control the formation of a 1D chain, while π-stacking interactions dictate how these chains pack into a 3D crystal.

The design of systems where multiple interactions like hydrogen, halogen, and chalcogen bonds work together orthogonally has been demonstrated to construct novel supramolecular helices. researchgate.net While specific examples involving this compound are not available, the functional groups it possesses provide the necessary tools to explore the design of such orthogonal systems.

Derivatization and Advanced Applications in Chemical Synthesis of 2 Hydroxy 3 Nitronaphthalene Scaffolds

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Targeted Applications

The inherent reactivity of the 2-hydroxy-3-nitronaphthalene scaffold permits its transformation into specialized derivatives with tailored properties. By modifying the hydroxyl group, reducing the nitro group, or leveraging the activated naphthalene ring for electrophilic substitution, chemists can develop compounds for specific high-value applications.

The naphthalene scaffold is a key component in the development of metal-free organic photosensitizers for dye-sensitized solar cells (DSSCs). A notable derivative, this compound-1,4-dione (NO2Lw), has been synthesized and investigated as an effective photosensitizer. researchgate.net This molecule incorporates the essential features for a DSSC dye: an electron-withdrawing nitro group (–NO2) and anchoring hydroxyl (–OH) and carbonyl groups, which facilitate electron injection into the semiconductor photoanode and ensure strong adsorption onto its surface. researchgate.net

| Photoanode Material | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

|---|---|---|---|---|

| TiO₂ | 0.43 | 0.62 | 0.59 | 0.16 |

| ZnO | 0.29 | 0.51 | 0.61 | 0.09 |

| Nb₂O₅ | 0.17 | 0.54 | 0.63 | 0.06 |

Derivatives of the hydroxynaphthalene scaffold have been developed into highly effective and selective collectors for mineral flotation, a process crucial for separating valuable minerals from gangue. While naphthalene itself is known to be hydrophobic, specific functionalization is required to create a selective collector. 911metallurgist.com One such successful derivative is 2-hydroxy-3-naphthalene hydroxamic acid (NHA) , which has been demonstrated as a superior collector for the flotation separation of the rare-earth mineral bastnaesite from calcite. mdpi.com

In comparative studies, NHA shows significantly better selectivity and flotation performance than traditional industrial collectors like sodium oleate (B1233923) (NaOL) and salicylhydroxamic acid (SHA). mdpi.com The mechanism of its selectivity is rooted in its chemical interaction with the mineral surfaces. Zeta potential measurements, FT-IR spectroscopy, and X-ray photoelectron spectroscopy (XPS) have shown that NHA chemically adsorbs onto the bastnaesite surface. mdpi.com This adsorption occurs via the formation of a chelate structure between the Ce³⁺ ions on the bastnaesite surface and the –C(OH)=NO– group of the NHA molecule, rendering the mineral surface hydrophobic and allowing it to attach to air bubbles and float. mdpi.com

| Mineral | pH | NHA Dosage (mol/L) | Recovery (%) |

|---|---|---|---|

| Bastnaesite | 9.0 | 4.0 × 10⁻⁴ | 93.5 |

| Calcite | 9.0 | 4.0 × 10⁻⁴ | Low (selectively depressed) |

Data sourced from microflotation experiments showing the high recovery of bastnaesite while calcite is not significantly floated, demonstrating the selectivity of NHA. mdpi.com

The 2-hydroxynaphthalene scaffold is a classic coupling component in the synthesis of azo dyes. Azo dyes are formed through an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. nih.gov For 2-naphthol (B1666908) derivatives, this coupling typically occurs at the C1 position, which is activated by the powerful electron-donating hydroxyl group. unb.cacuhk.edu.hk

In the case of this compound, the hydroxyl group at C2 strongly activates the C1 position for electrophilic attack. The nitro group at C3 is a deactivating group, which would further favor substitution away from its position. Therefore, coupling of a diazonium salt with this compound is expected to yield 1-arylazo-2-hydroxy-3-nitronaphthalene derivatives. This principle has been demonstrated with the closely related compound 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which couples with aryldiazonium chlorides at the 3-position to yield a series of 2-hydroxy-3-arylazo-1,4-naphthoquinones. researchgate.net These resulting azo dyes, characterized by the -N=N- chromophore, often exhibit intense colors and can form stable complexes with metal ions. The formation of metal complexes can further tune the color and properties of the dyes, making them suitable for various applications in textiles and analytical chemistry. researchgate.net

Strategic Use as a Precursor in Complex Organic Synthesis

The this compound scaffold is a valuable starting material for constructing more complex organic molecules due to the versatile reactivity of its functional groups. A key transformation is the reduction of the nitro group to an amine, which provides access to 3-amino-2-hydroxynaphthalene . This resulting bifunctional intermediate contains both a nucleophilic amine and a phenolic hydroxyl group, opening pathways to a variety of heterocyclic systems and other complex structures. The metabolism of 2-nitronaphthalene (B181648) to 2-amino-1-naphthol (B1222171) demonstrates the biological feasibility of this reduction. bio-rad.comiarc.fr

This amino-naphthol derivative can undergo reactions typical of both aromatic amines and phenols. For instance, the amino group can be diazotized and substituted, or it can participate in condensation reactions to form heterocycles. The hydroxyl group can be alkylated or acylated to introduce new functionalities. This dual reactivity makes the scaffold a strategic precursor in multi-step syntheses. For example, related nitronaphthoquinone (B8798351) derivatives have been used as precursors in the regiospecific preparation of complex unsymmetrical nitrobiquinones. nih.gov Similarly, other nitronaphthalene derivatives serve as key intermediates in the synthesis of naphtho[1,2-d]oxazoles and functionalized polycyclic aromatic hydrocarbons.

Exploration in the Development of New Materials and Chemical Probes

The derivatization of the this compound scaffold is a fruitful area for the development of novel functional materials and sensitive chemical probes. As discussed, its derivatives have already proven valuable as organic photosensitizers for DSSCs, representing a key application in new energy materials. researchgate.net

Furthermore, functionalization of the scaffold leads to compounds with unique photophysical properties suitable for use as chemical sensors. A prime example is the development of a lawsone-based azo dye, 2-hydroxy-3-((pyridin-2-ylmethyl)diazenyl)naphthalene-1,4-dione , which functions as a selective colorimetric and fluorescent sensor for metal ions. researchgate.net This derivative exhibits a significant fluorescence quenching response specifically in the presence of Cu²⁺ and Fe³⁺ ions, allowing for their detection at micromolar concentrations. researchgate.net The ability to create such targeted sensor molecules highlights the potential of the hydroxynaphthalene scaffold in analytical chemistry. The synthesis of complex cyclopenta[a]naphthalene derivatives with DNA binding capabilities further underscores the utility of this structural motif in creating sophisticated chemical probes for biological systems. nih.gov

Q & A

Q. Methodological Answer :

- pH stability profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Degradation monitoring :

- Kinetic analysis : Calculate half-lives using first-order decay models.

Advanced Research: How should researchers design retrospective cohort studies to assess long-term exposure risks?

Q. Methodological Answer :

- Cohort selection : Prioritize occupational settings with documented exposure (e.g., chemical manufacturing) and use historical biomarkers (urinary 1,2-dihydroxynaphthalene) .

- Confounding control : Adjust for smoking status, age, and co-exposure to polycyclic aromatics via multivariate regression .

- Outcome linkage : Cross-reference health records with endpoints in Table B-1 (e.g., respiratory or hepatic effects) .

Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation time >8 hours) and sealed goggles .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research: What strategies improve the detection of this compound in environmental matrices?

Q. Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for water samples or Soxhlet extraction (hexane/acetone) for soil .

- Sensitivity enhancement : Derivatize with dansyl chloride for fluorescence detection (LOD: 0.1 ppb) or employ HRMS-Orbitrap for untargeted screening .

- Matrix effect mitigation : Spike with isotopically labeled analogs (e.g., -2-Hydroxy-3-nitronaphthalene) for internal standardization .

Basic Research: How can computational modeling predict the reactivity of this compound in photochemical reactions?

Q. Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate excited-state behavior.

- UV spectrum simulation : Compare TD-DFT results with experimental λmax to validate electron transitions .

- Reactivity hotspots : Map electrostatic potential surfaces to identify sites prone to radical formation or nitro-group cleavage.

Advanced Research: How do researchers reconcile discrepancies in genotoxicity assays for nitronaphthalene derivatives?

Q. Methodological Answer :

- Assay triangulation : Combine Ames test (TA98 strain), comet assay (hepatocytes), and in silico QSAR predictions (e.g., OECD Toolbox) .

- Metabolic activation : Include S9 liver fractions to mimic in vivo nitro-reduction, which may convert pro-mutagens to active forms .

- Dose-range refinement : Avoid false negatives by testing beyond regulatory thresholds (e.g., >1 mg/mL in micronucleus assays) .

Basic Research: What are the best practices for storing this compound to prevent degradation?

Q. Methodological Answer :

- Conditions : Store in amber vials at –20°C under argon to inhibit photolysis and oxidation .

- Stability checks : Perform monthly HPLC analyses to detect degradation (e.g., peak splitting or new retention times).

Advanced Research: How can systematic reviews assess the ecological impact of this compound?

Q. Methodological Answer :

- Literature search : Use PubMed/TOXCENTER queries with MeSH terms (e.g., "nitronaphthalenes/pharmacokinetics" AND "ecotoxicology") and Boolean operators .

- Risk of bias (RoB) : Apply NIH/NTP criteria to rate study confidence (high/moderate/low) and exclude studies with unverified exposure metrics .

- Meta-analysis : Pool NOEC/LOEC data across species (e.g., Daphnia magna, Danio rerio) using random-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.